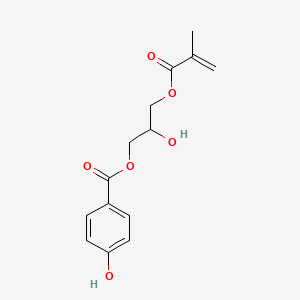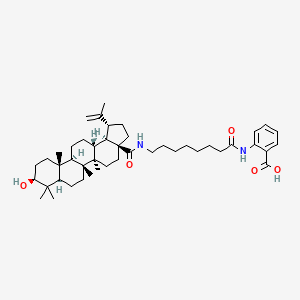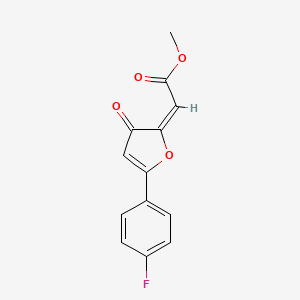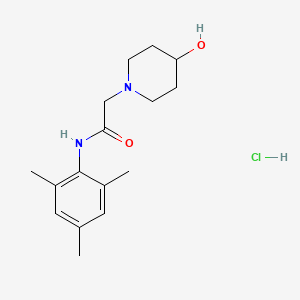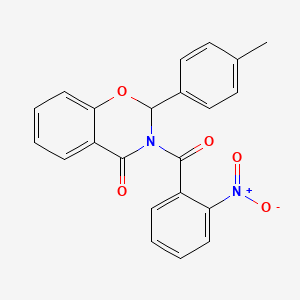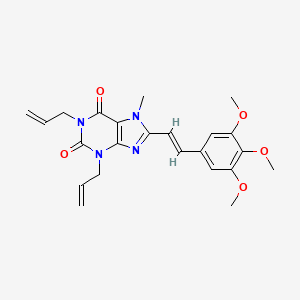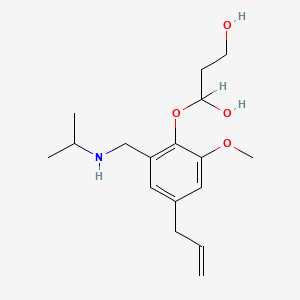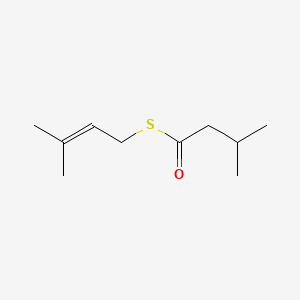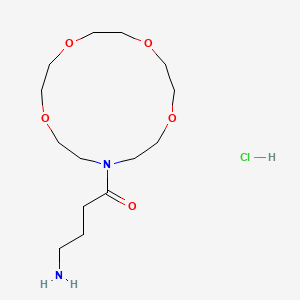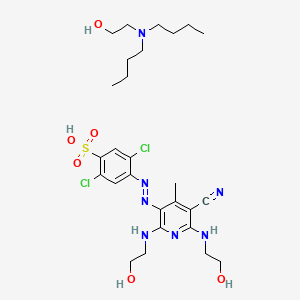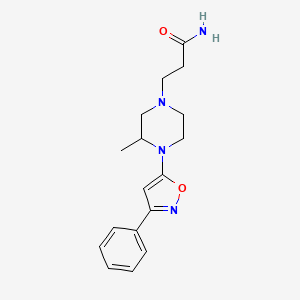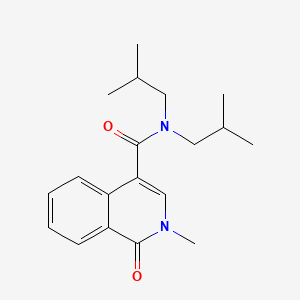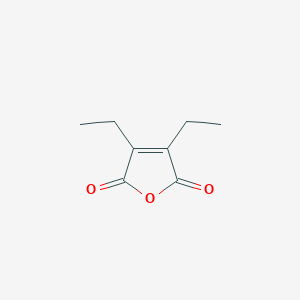
3,4-Diethyl-2,5-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmaleic anhydride is an organic compound with the molecular formula C8H10O3. It is a derivative of maleic anhydride, where the hydrogen atoms on the double bond are replaced by ethyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylmaleic anhydride can be synthesized through the Diels-Alder reaction between maleic anhydride and ethylene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, diethylmaleic anhydride is produced by the catalytic oxidation of butane or benzene. The process involves the use of a vanadium-phosphorus oxide catalyst at elevated temperatures. The resulting maleic anhydride is then reacted with ethylene to form diethylmaleic anhydride.
Types of Reactions:
Oxidation: Diethylmaleic anhydride can undergo oxidation reactions to form diethylmaleic acid.
Reduction: It can be reduced to form diethylmaleic alcohol.
Substitution: The compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Diethylmaleic acid.
Reduction: Diethylmaleic alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives of diethylmaleic anhydride can be formed.
Scientific Research Applications
Diethylmaleic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of maleimides and other derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: Diethylmaleic anhydride is used in the development of drug delivery systems, particularly in the design of pH-sensitive carriers for targeted drug release.
Industry: It is utilized in the production of polymers, resins, and coatings, where its reactivity is harnessed to create materials with specific properties.
Mechanism of Action
Diethylmaleic anhydride exerts its effects through its reactive anhydride group. This group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. In drug delivery systems, the compound’s pH-sensitive nature allows it to release its payload in response to the acidic environment of tumor tissues, enhancing the efficacy of the treatment.
Comparison with Similar Compounds
Maleic Anhydride: The parent compound, which lacks the ethyl groups.
Dimethylmaleic Anhydride: A derivative with methyl groups instead of ethyl groups.
Fumaric Acid: The trans-isomer of maleic acid, which can be derived from maleic anhydride.
Uniqueness: Diethylmaleic anhydride is unique due to its ethyl groups, which impart different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the design of specialized polymers and drug delivery systems.
Properties
CAS No. |
28843-39-2 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3,4-diethylfuran-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-3-5-6(4-2)8(10)11-7(5)9/h3-4H2,1-2H3 |
InChI Key |
BUACTSFOIWPXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)OC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


